O-Terphenyl

Description

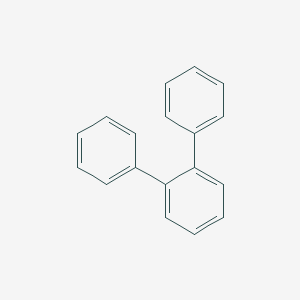

Structure

3D Structure

Properties

IUPAC Name |

1,2-diphenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)16-11-5-2-6-12-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAQMFOKAXHPNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5C6H4C6H5, C18H14 | |

| Record name | O-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-TERPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1525 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049697 | |

| Record name | o-Terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-terphenyl appears as colorless or light-yellow solid. mp: 58-59 °C, bp: 337 °C. Density: 1.16 g/cm3. Insoluble in water. Usually shipped as a solid mixture with its isomers m-terphenyl and p-terphenyl that is used as a heat-transfer fluid., Liquid, Colorless or light-yellow solid; [NIOSH], COLOURLESS-TO-LIGHT-YELLOW CRYSTALS., Colorless or light-yellow solid. | |

| Record name | O-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1':2',1''-Terphenyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Terphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/815 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-TERPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1525 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0591.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

630 °F at 760 mmHg (NIOSH, 2023), 332 °C AT 760 MM HG, 332 °C, 630 °F | |

| Record name | O-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-TERPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-TERPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1525 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0591.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

325 °F (NIOSH, 2023), 163 °C, 325 °F (163 °C) (OPEN CUP), 163 °C o.c., (oc) 325 °F | |

| Record name | O-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Terphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/815 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | O-TERPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-TERPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1525 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0591.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), SOL IN ACETONE, BENZENE, METHANOL, CHLOROFORM, Sparingly soluble in lower alcohols and glycols; very soluble in common aromatic solvents., Water solubility = 1.24 mg/l at 25 °C, Solubility in water: none, Insoluble | |

| Record name | O-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-TERPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-TERPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1525 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0591.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.1 (NIOSH, 2023) - Denser than water; will sink, 1.1, Relative density (water = 1): 1.1 | |

| Record name | O-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-TERPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-TERPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1525 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0591.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

7.95 (AIR= 1), Relative vapor density (air = 1): 7.9 | |

| Record name | O-TERPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-TERPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1525 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.09 mmHg at 200 °F (NIOSH, 2023), 0.00025 [mmHg], 2.5X10-4 mm Hg at 25 °C, extrapolated from experimentally-derived coefficients, Vapor pressure, Pa at 25 °C: 0.0033, (200 °F): 0.09 mmHg | |

| Record name | O-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Terphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/815 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | O-TERPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-TERPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1525 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0591.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

MONOCLINIC PRISMS FROM METHANOL, Colorless or light yellow solid. | |

CAS No. |

84-15-1, 61788-33-8 | |

| Record name | O-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Terphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Terphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-TERPHENYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1':2',1''-Terphenyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-terphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Terphenyl, chlorinated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TERPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5675R7KVW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-TERPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-TERPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1525 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/WZ62C140.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

136 °F (NIOSH, 2023), 56.2 °C, Crumbly, wax-like flakes at room temperature and light amber liquids above the melting point /Commercial terphenyl mixtures/, 136 °F | |

| Record name | O-TERPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | O-TERPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-TERPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1525 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Terphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0591.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Structure and Properties of o-Terphenyl

Abstract

Orththis compound (this compound) is an aromatic hydrocarbon composed of a central benzene ring with two flanking phenyl substituents at the 1 and 2 positions. Its unique, sterically hindered structure imparts a non-planar conformation, leading to distinct physical and chemical properties that are leveraged across various scientific and industrial domains. This guide provides a comprehensive technical overview of this compound, covering its core molecular structure, conformational isomerism, physicochemical characteristics, spectroscopic signature, synthesis, and applications. It is intended for researchers, chemists, and material scientists who utilize or study aromatic systems in fields ranging from organic synthesis to materials science and drug development.

Core Molecular Structure and Conformational Dynamics

This compound belongs to the terphenyl family of isomers, which also includes meta- (m-) and para- (p-) terphenyl.[1][2] The defining feature of the ortho isomer is the adjacent positioning of the two phenyl substituents on the central benzene ring.

Chemical Identity

The connectivity of this compound involves three benzene rings linked by single C-C bonds. This seemingly simple arrangement leads to complex three-dimensional structures due to steric interactions.

Caption: 2D chemical structure of this compound (1,2-diphenylbenzene).

Conformational Isomerism: The Role of Steric Hindrance

Unlike its p-terphenyl isomer, which can adopt a relatively planar conformation, this compound is inherently non-planar. The close proximity of the two phenyl groups results in significant steric repulsion, forcing them to twist out of the plane of the central benzene ring.[7] This leads to the existence of multiple conformational isomers, or conformers, that can interconvert through rotation around the single C-C bonds connecting the rings.[8]

The energetic barrier to this rotation is a critical parameter that influences the molecule's behavior in different environments. This inherent twist is a fundamental aspect of its structure, directly impacting its crystal packing, solubility, and utility as a ligand in coordination chemistry.[7][8]

Caption: Conceptual model of this compound's non-planar conformation.

Physicochemical Properties

The molecular structure of this compound dictates its physical and chemical properties. It is a thermally stable compound, a characteristic that underpins its most significant industrial application.

| Property | Value | Unit | Reference(s) |

| Appearance | Colorless to light-yellow solid/crystals | - | [3][5][6][9] |

| Melting Point | 56 - 59 | °C | [3][10][11] |

| Boiling Point | 332 - 337 | °C | [3][5][10][11] |

| Density | ~1.16 | g/cm³ | [3][12] |

| Flash Point | 163 - 171 | °C | [5][11] |

| Vapor Pressure | <1 Pa @ 25°C; 0.09 mmHg @ 200°F | - | [6][10] |

| Water Solubility | Insoluble | - | [3][5][10][12] |

| Solvent Solubility | Very soluble in aromatic solvents (benzene, toluene); sparingly in alcohols | - | [3][5][10] |

| Thermal Stability | Extremely stable | - | [10] |

Spectroscopic Characterization

Structural elucidation and purity assessment of this compound rely on a standard suite of spectroscopic techniques. Each method provides a unique fingerprint corresponding to the molecule's constitution.

-

¹H NMR Spectroscopy: The proton NMR spectrum is complex, showing a series of multiplets in the aromatic region (typically ~7.0-7.5 ppm).[13] The overlapping signals arise from the 14 distinct protons across the three phenyl rings, with their chemical shifts influenced by the anisotropic effects and restricted rotation of the rings.[13]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) shows a prominent molecular ion peak (M⁺) at an m/z of 230, corresponding to the molecular weight of C₁₈H₁₄.[4][14]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for aromatic compounds. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the rings at approximately 1400-1600 cm⁻¹, and C-H out-of-plane bending bands between 700-900 cm⁻¹, which can help confirm the substitution pattern.[15]

-

UV/Visible Spectroscopy: In a solvent like cyclohexane, this compound exhibits a maximum absorption (λmax) at approximately 233 nm, which is characteristic of its conjugated π-electron system.[10]

Synthesis and Purification Protocols

The synthesis of terphenyls, particularly unsymmetrical and sterically hindered ortho-isomers, often relies on modern cross-coupling reactions.[16]

Synthetic Methodologies

-

Suzuki-Miyaura Coupling: A highly effective method involves the palladium-catalyzed cross-coupling of an arylboronic acid with an aryl halide. For this compound, this can be achieved by coupling phenylboronic acid with 2-bromobiphenyl.[10] This reaction is valued for its high functional group tolerance and excellent yields.

-

Palladium-Catalyzed Arylation: An alternative route involves the reaction of o-dibromobenzene with a suitable arylating agent, such as sodium benzenesulfinate, in the presence of a palladium catalyst and a phosphine ligand.[17]

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Experimental Protocol: Palladium-Catalyzed Synthesis

The following protocol is adapted from a documented synthesis of this compound.[17] It serves as a self-validating system where reaction progress can be monitored chromatographically.

Causality: This method utilizes a palladium acetate catalyst with a bidentate phosphine ligand (dppe) to facilitate the coupling between o-dibromobenzene and sodium benzenesulfinate. Calcium oxide acts as a base. The choice of a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) allows the reaction to be conducted at the required high temperature (150°C) for efficient coupling.

-

Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium benzenesulfinate (3.28 g, 20 mmol) and o-dibromobenzene (2.36 g, 10 mmol).

-

Catalyst and Base Addition: Add palladium acetate (0.0255 g, 0.1 mmol), 1,2-bis(diphenylphosphino)ethane (dppe) (0.0478 g, 0.12 mmol), and calcium oxide (6.73 g, 120 mmol).

-

Solvent and Inerting: Add 60 mL of N-methyl-2-pyrrolidone (NMP). Purge the flask with an inert gas (e.g., nitrogen) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 150°C under a continuous nitrogen stream for 8 hours.

-

Monitoring and Workup: Monitor the reaction progress by taking aliquots and analyzing via HPLC or GC-MS. Upon completion, cool the mixture, dilute with an organic solvent like toluene, and wash with water to remove inorganic salts and NMP.

-

Purification: The crude product is then purified as described below.

Purification Methods

Achieving high purity (>99.9%) is critical for applications in electronics and materials science.[5]

-

Crystallization: The most common method is recrystallization from ethanol (EtOH).[10]

-

Chromatography: For higher purity, column chromatography using an alumina stationary phase with a non-polar eluent like petroleum ether is effective.[10]

-

Vacuum Distillation: Given its high boiling point, distillation under reduced pressure can be used to purify this compound from non-volatile impurities.[10]

Applications in Research and Industry

The unique combination of thermal stability, a rigid aromatic scaffold, and specific conformational properties makes this compound a valuable molecule.

-

Heat Transfer Fluids: Terphenyl mixtures are widely used as high-temperature liquid-phase heat transfer fluids in chemical processing, solar heating systems, and formerly as nuclear reactor coolants.[2][3][5][10][12] Their high boiling points and thermal stability prevent degradation under extreme operating conditions.

-

Organic Synthesis and Materials Science: this compound serves as a key intermediate in the synthesis of advanced materials.[18] Its derivatives are used to create β-diketone complexes for organic light-emitting diodes (OLEDs) and liquid crystal materials.[5] The terphenyl unit provides a photostable and thermally robust core for liquid crystal molecules.[2][5]

-

Ligand Development: In coordination chemistry and drug development, the bulky and rigid structure of the terphenyl scaffold is used to stabilize reactive, low-coordinate metal centers or to create specific steric environments in ligands for catalysis.[8]

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a laboratory or industrial setting.

-

Primary Hazards: The compound is harmful if swallowed, causes serious eye irritation, and is toxic if inhaled as a dust or fume.[11][19] It is also classified as very toxic to aquatic life with long-lasting effects.[11][19]

-

Handling: Work should be conducted in a well-ventilated area or a chemical fume hood.[20] Avoid creating dust.[19] Use non-sparking tools and prevent electrostatic discharge.[20]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[19][21] For operations that may generate dust, respiratory protection (e.g., N95 filter or higher) is necessary.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][11] Keep away from strong oxidizing agents.[10]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[19] For skin contact, wash with soap and water.[21] If inhaled, move to fresh air.[19] If swallowed, call a poison center or doctor immediately.[22]

Conclusion

This compound is more than a simple aromatic hydrocarbon; it is a molecule whose structure is defined by a delicate balance of conjugation and steric strain. This internal tension results in a non-planar conformation that dictates its physical properties, such as its high thermal stability, and enables its use in a wide array of applications, from industrial heat transfer to the synthesis of cutting-edge electronic materials. A thorough understanding of its structure, properties, and safe handling is essential for any scientist or engineer working with this versatile compound.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6766, this compound. Available at: [Link]

-

PrepChem (n.d.). Synthesis of this compound. Available at: [Link]

-

Jiangsu Zhongneng Chemical Technology Co., Ltd. (n.d.). This compound, DYNOVA®. Available at: [Link]

-

Centers for Disease Control and Prevention (n.d.). NIOSH Pocket Guide to Chemical Hazards - this compound. Available at: [Link]

-

Cheméo (n.d.). Chemical Properties of this compound (CAS 84-15-1). Available at: [Link]

-

Occupational Safety and Health Administration (n.d.). TERPHENYLS (O-, M-, P- ISOMERS). Available at: [Link]

-

National Institute of Standards and Technology (n.d.). This compound in the NIST WebBook. Available at: [Link]

-

Taylor & Francis Online (n.d.). Synthesis of Terphenyls. Available at: [Link]

-

Wikipedia (n.d.). Terphenyl. Available at: [Link]

-

Schultz Canada Chemicals Ltd. (n.d.). O-Terphenyl. Available at: [Link]

-

CPAChem (2024). Safety data sheet - this compound. Available at: [Link]

-

Phenova (2015). This compound Standard - Safety Data Sheet. Available at: [Link]

-

Taylor & Francis (n.d.). Terphenyl – Knowledge and References. Available at: [Link]

-

PubMed (2013). Conformational isomerism in monomeric, low-coordinate group 12 complexes stabilized by a naphthyl-substituted m-terphenyl ligand. Available at: [Link]

-

American Chemical Society (n.d.). The Structures of Biphenyl, this compound and Tetraphenylene. Available at: [Link]

-

ACS Publications (n.d.). The Structures of Biphenyl, this compound and Tetraphenylene. Available at: [Link]

-

National Institute of Standards and Technology (n.d.). Mass spectrum of this compound. Available at: [Link]

-

National Institute of Standards and Technology (n.d.). Phase change data for this compound. Available at: [Link]

-

National Institute of Standards and Technology (n.d.). IR Spectrum of this compound. Available at: [Link]

-

ResearchGate (n.d.). Three possible nonplanar conformations of p-terphenyl. Available at: [Link]

Sources

- 1. Terphenyl - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. This compound | C18H14 | CID 6766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound, DYNOVA® | Diphenyl manufacturer China | Jiangsu Zhongneng Chemical Technology Co., Ltd -- Tel: +86 0518-83866808 —联系电话:0518-83866808—江苏中能化学科技股份有限公司 [dynovacn.com]

- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Conformational isomerism in monomeric, low-coordinate group 12 complexes stabilized by a naphthyl-substituted m-terphenyl ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TERPHENYLS (O-, M-, P- ISOMERS) | Occupational Safety and Health Administration [osha.gov]

- 10. This compound | 84-15-1 [chemicalbook.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. This compound(84-15-1) 1H NMR spectrum [chemicalbook.com]

- 14. This compound [webbook.nist.gov]

- 15. This compound [webbook.nist.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. prepchem.com [prepchem.com]

- 18. You are being redirected... [schultzchem.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. echemi.com [echemi.com]

- 21. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 22. fr.cpachem.com [fr.cpachem.com]

An In-depth Technical Guide to o-Terphenyl for Scientific Professionals

Abstract: This guide provides a comprehensive technical overview of ortho-terphenyl (this compound), a key aromatic hydrocarbon utilized across various scientific and industrial domains. We will delve into its core molecular and physicochemical properties, explore its primary applications, and detail essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this compound.

Introduction: Situating this compound within the Terphenyl Family

Terphenyls are a class of aromatic hydrocarbons consisting of a central benzene ring substituted with two phenyl groups.[1] The positional arrangement of these phenyl groups gives rise to three distinct isomers: ortho-, meta-, and para-terphenyl.[1] While often used in commercial mixtures, each isomer possesses unique physical properties that dictate its optimal applications.[2][3] This guide focuses specifically on the ortho-isomer, this compound, noted for its distinct thermal and physical characteristics.

Caption: Structural relationship of the three terphenyl isomers.

Core Molecular Properties of this compound

A precise understanding of a compound's molecular identity is the foundation of all subsequent research and application.

Chemical Formula and Molecular Weight

The chemical formula for this compound is C₁₈H₁₄ .[2][4] This composition gives it a molecular weight (molar mass) of approximately 230.3 g/mol .[2][5][6][7] More precise measurements from mass spectrometry place the monoisotopic mass at 230.10955 Da.[2]

Structure and Nomenclature

Systematically named 1,2-Diphenylbenzene according to IUPAC nomenclature, the structure of this compound is characterized by two phenyl groups attached to adjacent carbon atoms on a central benzene ring.[2][4] This ortho-positioning is sterically crowded compared to its meta and para isomers, which influences its physical properties, such as its lower melting point.

Other common synonyms for this compound include:

Key Identifiers

For unambiguous identification in databases, procurement, and regulatory compliance, the following identifiers are critical:

Physicochemical Characteristics

The utility of this compound in research and industry is directly linked to its distinct physical and chemical properties. It typically appears as a colorless to light-yellow crystalline solid.[2][5]

Quantitative Data Summary

The key physicochemical data for this compound are summarized in the table below, providing a basis for its use in experimental design and process engineering.

| Property | Value | Source(s) |

| Molecular Weight | 230.3 g/mol | [5][6][7] |

| Melting Point | 55 - 59 °C (131 - 138 °F) | [2][7][8][10] |

| Boiling Point | 332 - 337 °C (630 - 639 °F) | [2][6][7][10] |

| Density | ~1.16 g/cm³ | [2] |

| Flash Point | 163 °C (325 °F) | [7][8] |

| Water Solubility | Insoluble / 1.24 mg/L | [2][5][7] |

| Solubility | Very soluble in aromatic solvents (e.g., toluene, benzene); sparingly soluble in lower alcohols. | [10] |

| Vapor Pressure | <1 Pa at 25 °C | [7] |

| Ionization Potential | 7.99 eV | [5][11] |

Causality Insight: The high boiling point and exceptional thermal stability of this compound are direct consequences of its rigid, multi-ring aromatic structure.[10] This stability makes it, often in mixtures with its isomers, an excellent candidate for high-temperature applications like heat transfer fluids.[2][10] Its insolubility in water is characteristic of non-polar aromatic hydrocarbons.[2]

Primary Applications in Research and Development

The unique properties of this compound have established its role in several specialized technical fields.

-

Heat Transfer Fluids: Commercial mixtures of terphenyl isomers are widely used as high-temperature heat transfer agents in both liquid and vapor phases, valued for their thermal stability.[10][12] Hydrogenated terphenyls are also used for this purpose.[12]

-

Organic Electronics: As a raw material for organic synthesis, derivatives of this compound are explored for applications in organic light-emitting diodes (OLEDs) and liquid crystal materials.[13][14]

-

Nuclear Engineering: Historically, terphenyl mixtures served as coolants in nuclear reactors due to their stability under radiation.[10]

-

Dye Lasers & Scintillators: While p-terphenyl is more common, all isomers have relevance in the synthesis of materials for dye lasers and as organic scintillators, which fluoresce when excited by radiation.[13][14]

-

Plasticizer: this compound is employed as a plasticizer for materials like polystyrene.[10]

Safety, Handling, and Toxicology

As a senior scientist, ensuring laboratory safety is paramount. Adherence to established protocols is non-negotiable when working with this compound.

Hazard Profile

According to the Globally Harmonized System (GHS), this compound presents several hazards:

-

Acute Toxicity: Harmful if swallowed (H302) and toxic if inhaled (H331).[7][15][16]

-

Eye Irritation: Causes serious eye irritation (H319).[7]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects (H410).[7][16]

Trustworthiness through Self-Validation: The hazard profile dictates the necessary engineering controls and personal protective equipment (PPE). The requirement for inhalation toxicity (H331) mandates working within a certified chemical fume hood. The eye irritation warning (H319) validates the mandatory use of safety glasses or goggles. The environmental hazard (H410) confirms that waste must be collected and disposed of as hazardous chemical waste, never poured down the drain.[17]

Recommended Handling Protocols

-

Engineering Controls: All weighing and solution preparation must be conducted in a well-ventilated area, preferably inside a chemical fume hood, to prevent inhalation of dust.[18]

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, nitrile gloves, and chemical safety goggles.[8] For significant solid handling, a dust mask (e.g., N95) is recommended.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place below +30°C.[7][10] Keep away from strong oxidizing agents.[10]

-

Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it in a labeled container for hazardous waste, and clean the affected area.

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[11][16]

-

Skin Contact: Remove contaminated clothing and wash the skin thoroughly with soap and water.[11]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.[15]

-

Ingestion: If swallowed, call a poison control center or doctor immediately. Do not induce vomiting.[15]

-

Experimental Protocol: Preparation of a Standard Solution

This section provides a detailed, field-proven methodology for preparing a standard stock solution of this compound, a common requirement for analytical calibration or experimental use.

Objective: To prepare a 1 mg/mL (1000 ppm) stock solution of this compound in toluene.

Rationale: Toluene is selected as the solvent due to the high solubility of non-polar this compound in aromatic solvents.[10] This ensures complete dissolution and stability of the solution.

Sources

- 1. Terphenyl - Wikipedia [en.wikipedia.org]

- 2. This compound | C18H14 | CID 6766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. p-Terphenyl | C18H14 | CID 7115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]

- 6. You are being redirected... [schultzchem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. 邻二苯基苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. labsolu.ca [labsolu.ca]

- 10. This compound | 84-15-1 [chemicalbook.com]

- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. Page loading... [wap.guidechem.com]

- 13. This compound, DYNOVA® | Diphenyl manufacturer China | Jiangsu Zhongneng Chemical Technology Co., Ltd -- Tel: +86 0518-83866808 —联系电话:0518-83866808—江苏中能化学科技股份有限公司 [dynovacn.com]

- 14. You are being redirected... [schultzchem.com]

- 15. fr.cpachem.com [fr.cpachem.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

A Comprehensive Technical Guide to the Physicochemical Properties of o-Terphenyl

This guide provides an in-depth exploration of the fundamental physicochemical properties of o-terphenyl (1,2-diphenylbenzene), with a primary focus on its melting and boiling points. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes critically evaluated data with practical insights into experimental determination and factors influencing these key thermal characteristics.

Introduction to this compound: Structure and Significance

This compound, with the chemical formula C₁₈H₁₄, is an aromatic hydrocarbon consisting of a central benzene ring substituted with two phenyl groups at adjacent positions.[1] This seemingly simple structure gives rise to complex physical behaviors that are of significant interest in various fields. It is commonly used as a high-temperature heat-transfer fluid, often in mixtures with its m- and p-isomers.[2][3][4][5] Furthermore, its derivatives are foundational in the development of materials for organic light-emitting diodes (OLEDs) and liquid crystals.[1] A thorough understanding of its thermal properties is therefore paramount for its application and for the prediction of the behavior of more complex molecules derived from it.

Thermal Properties: A Critical Evaluation

The melting and boiling points are cornerstone characteristics of any chemical compound, dictating its physical state under given conditions and providing insights into the strength of its intermolecular forces. For this compound, a survey of reliable sources reveals a consensus on these values, though with slight variations that warrant a deeper scientific inquiry.

Melting Point: Beyond a Single Value

The melting point of this compound is consistently reported in the range of 55°C to 59°C .[2][4][6][7][8] This range is not merely experimental uncertainty but can be attributed to several factors, most notably the presence of impurities and the potential for crystalline polymorphism.

Table 1: Reported Melting Points of this compound

| Melting Point Range (°C) | Source |

| 58-59 | PubChem[2], ChemicalBook[4][5] |

| 56-59 | Chemical Point[6], Alfa Chemistry[7] |

| 55-59 | Sigma-Aldrich[8] |

| 56.2 | NIST WebBook[9], Jiangsu Zhongneng[1] |

| 136°F (~57.8°C) | NIOSH[10] |

The presence of even minor impurities can lead to a depression and broadening of the melting point range, a phenomenon well-understood in physical chemistry. For instance, the presence of m- and p-terphenyl isomers, with which it is often produced and used, can influence the observed melting behavior.

While not extensively documented for this compound in the readily available literature, polymorphism—the ability of a solid to exist in more than one crystal form—is a common phenomenon in organic molecules. Different polymorphs of a compound will exhibit distinct melting points. The slight variations in reported melting points could potentially be due to the formation of different crystalline structures under varying crystallization conditions. Further investigation using techniques such as X-ray diffraction (XRD) and differential scanning calorimetry (DSC) would be necessary to definitively characterize the polymorphic behavior of this compound.

Boiling Point: A More Consistent Parameter

The boiling point of this compound is reported with greater consistency, typically around 332°C to 337°C at atmospheric pressure (760 mmHg).[2][3][4][6][7]

Table 2: Reported Boiling Points of this compound

| Boiling Point (°C) | Pressure (mmHg) | Source |

| 337 | 760 | PubChem[2], Chemical Point[6], ChemicalBook[4] |

| 332 | 1013 hPa (~760) | Sigma-Aldrich[8], NIST WebBook[9] |

| 630°F (332.2°C) | 760 | NIOSH[10] |

The higher degree of consistency in the boiling point is expected, as it is less sensitive to impurities than the melting point. The boiling point is primarily a function of the intermolecular forces in the liquid state, which are less influenced by the long-range order present in a crystal lattice.

Experimental Determination: Protocols and Best Practices

To ensure the generation of reliable and reproducible data, standardized experimental protocols must be employed. The following sections detail the methodologies for the precise determination of the melting and boiling points of this compound.

Melting Point Determination: A Step-by-Step Protocol

The capillary melting point method is a widely accepted and accurate technique.

Experimental Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination by the Capillary Method.

Causality in Experimental Choices:

-

Drying the sample: Residual solvent can act as an impurity, depressing the melting point.

-

Pulverizing the sample: Ensures uniform heat transfer throughout the sample.

-

Slow heating rate near the melting point: Allows the system to remain in thermal equilibrium, ensuring an accurate reading.

Boiling Point Determination: A Step-by-Step Protocol

The distillation method is a standard procedure for determining the boiling point of a liquid at atmospheric pressure.

Experimental Workflow for Boiling Point Determination

Caption: Workflow for Boiling Point Determination by Distillation.

Causality in Experimental Choices:

-

Boiling chips: Prevent bumping and ensure smooth boiling.

-

Thermometer placement: Measures the temperature of the vapor in equilibrium with the liquid, which is the true boiling point.

-

Recording atmospheric pressure: The boiling point is pressure-dependent. For high-precision work, the observed boiling point should be corrected to standard pressure.

Purification of this compound: Impact on Physicochemical Properties

The purity of this compound is critical for accurate physical property measurements and for its performance in various applications. Common purification techniques include:

-

Recrystallization: This is an effective method for removing small amounts of impurities. Ethanol is a suitable solvent for the recrystallization of this compound.[5]

-

Chromatography: For higher purity, column chromatography using alumina as the stationary phase and a non-polar eluent like petroleum ether can be employed.[5]

-

Vacuum Distillation: This technique is also effective for purifying this compound.[5]

The choice of purification method will depend on the initial purity of the material and the desired final purity. A highly purified sample of this compound, when subjected to the experimental protocols described above, should yield melting and boiling points at the higher end of the reported ranges.

Conclusion

The melting and boiling points of this compound are well-established, with typical values of 55-59°C and 332-337°C , respectively. The observed variations in the melting point can be attributed to impurities and potentially to crystalline polymorphism. This guide has provided a critical evaluation of these properties, detailed experimental protocols for their accurate determination, and an overview of purification methods. For researchers and developers working with this compound and its derivatives, a thorough understanding and careful experimental determination of these fundamental properties are essential for ensuring the reliability and reproducibility of their work.

References

-

This compound | C18H14 | CID 6766 - PubChem. National Center for Biotechnology Information. [Link]

-

NIOSH Pocket Guide to Chemical Hazards - this compound - CDC. The National Institute for Occupational Safety and Health (NIOSH). [Link]

-

This compound - CHEMICAL POINT. Chemical Point. [Link]

-

This compound - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

TERPHENYLS (O-, M-, P- ISOMERS) | Occupational Safety and Health Administration - OSHA. Occupational Safety and Health Administration. [Link]

-

This compound, DYNOVA® | Diphenyl manufacturer China | Jiangsu Zhongneng Chemical Technology Co., Ltd. Jiangsu Zhongneng Chemical Technology Co., Ltd. [Link]

Sources

- 1. This compound, DYNOVA® | Diphenyl manufacturer China | Jiangsu Zhongneng Chemical Technology Co., Ltd -- Tel: +86 0518-83866808 —联系电话:0518-83866808—江苏中能化学科技股份有限公司 [dynovacn.com]

- 2. This compound | C18H14 | CID 6766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 84-15-1 | CAS DataBase [m.chemicalbook.com]

- 5. This compound CAS#: 84-15-1 [m.chemicalbook.com]

- 6. chemicalpoint.eu [chemicalpoint.eu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound for synthesis 84-15-1 [sigmaaldrich.com]

- 9. This compound [webbook.nist.gov]

- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]

An In-depth Technical Guide to the Solubility of o-Terphenyl in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of o-terphenyl in a variety of organic solvents. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical experimental guidance to facilitate a deeper understanding and application of this compound's solubility behavior.

Introduction: The Significance of this compound and its Solubility

This compound, an aromatic hydrocarbon consisting of a central benzene ring with two flanking phenyl groups in the ortho position, is a compound of significant interest across various scientific and industrial domains.[1] Its applications range from a high-temperature heat transfer fluid to a component in organic scintillators and a plasticizer for polymers.[1][2] The efficacy and formulation of this compound in these applications are fundamentally dictated by its solubility in different organic media.

Understanding the solubility of this compound is paramount for:

-

Process Design and Optimization: In its use as a heat transfer medium, solubility in base fluids and potential co-solvents is critical for preventing phase separation and ensuring efficient heat exchange.

-

Formulation Development: For applications in organic electronics and scintillators, achieving desired concentrations in liquid cocktails or polymer matrices requires a thorough knowledge of its solubility profile.

-

Purification and Recrystallization: The purification of this compound often relies on crystallization from a suitable solvent, a process governed by its temperature-dependent solubility.[2]

-

Predicting Environmental Fate: Assessing the environmental distribution and persistence of this compound involves understanding its partitioning behavior, which is related to its solubility in various organic phases and its very low solubility in water.

This guide will delve into the theoretical underpinnings of this compound's solubility, provide available qualitative and quantitative solubility data, and present detailed experimental protocols for its determination.

Theoretical Framework for the Solubility of this compound

The solubility of a crystalline solid like this compound in an organic solvent is a complex interplay of intermolecular forces and thermodynamic principles. The overarching principle is "like dissolves like," which suggests that nonpolar solutes will dissolve best in nonpolar solvents, and polar solutes in polar solvents.

2.1. Molecular Structure and Intermolecular Interactions

This compound (C₁₈H₁₄) is a nonpolar, aromatic hydrocarbon.[1] Its structure is characterized by three phenyl rings, resulting in a molecule dominated by van der Waals forces, specifically London dispersion forces. The absence of significant dipole moments and hydrogen bonding capabilities are key determinants of its solubility behavior.

The dissolution process can be conceptually broken down into three steps:

-

Breaking Solute-Solute Interactions: Energy is required to overcome the intermolecular forces holding the this compound molecules together in the crystal lattice.

-

Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Forming Solute-Solvent Interactions: Energy is released when the this compound molecule interacts with the surrounding solvent molecules.

The overall enthalpy of solution is the net result of these energy changes. For dissolution to be favorable, the energy released from solute-solvent interactions should ideally compensate for the energy required to break the solute-solute and solvent-solvent interactions.

Caption: Workflow for the gravimetric determination of solubility.

4.2. Spectroscopic Method

For aromatic compounds like this compound that possess a chromophore, UV-Vis spectroscopy can be a rapid and sensitive method for determining solubility. This method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

Step-by-Step Protocol:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of the saturated solution.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the desired solvent as described in the gravimetric method (Section 4.1, step 1).

-

After equilibration and settling, withdraw a small aliquot of the supernatant and filter it as described previously (Section 4.1, step 2).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λ_max.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the solvent at the experimental temperature.

-

Caption: Spectroscopic method for solubility determination.

Applications Driven by this compound's Solubility

The solubility characteristics of this compound are directly linked to its primary industrial applications.

-

Heat Transfer Fluids: Commercial heat transfer fluids are often mixtures of terphenyl isomers. Their high boiling points and thermal stability make them suitable for high-temperature applications. Good solubility in the base fluid and resistance to forming insoluble degradation products are crucial for the longevity and efficiency of the heat transfer system.

-

Organic Scintillators: In liquid scintillation counting, this compound can be used as a primary or secondary scintillator. It must be highly soluble in the aromatic solvent (e.g., toluene, xylene) that forms the base of the scintillation cocktail to ensure a homogeneous solution and efficient energy transfer.

-

Plasticizers: this compound can be used as a plasticizer for polymers like polystyrene. [2]Its solubility in the polymer matrix at processing temperatures is essential for achieving the desired flexibility and mechanical properties in the final product.

Conclusion

The solubility of this compound in organic solvents is a critical parameter that governs its utility in a wide array of applications. As a nonpolar aromatic hydrocarbon, it exhibits high solubility in nonpolar and aromatic solvents and is sparingly soluble in polar solvents. While comprehensive quantitative solubility data remains somewhat limited in publicly available literature, this guide has provided a theoretical framework for understanding its solubility, qualitative solubility information, and detailed experimental protocols for its accurate determination. For researchers and professionals working with this compound, the experimental validation of its solubility in specific solvent systems is strongly recommended to ensure the success of their formulations and processes.

References

- Fornari, T., et al. (2011). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. The Open Thermodynamics Journal, 5, 41-49.

- Li, A., et al. (2021). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7115, p-Terphenyl. Retrieved from [Link]

- Acree, Jr., W. E. (1995). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. Thermochimica Acta, 268, 97-108.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 4-Methylbiphenyl in Organic Solvents. Retrieved from a hypothetical BenchChem technical document.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6766, this compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 84-15-1). Retrieved from [Link]

- Scribd. (n.d.). Steps in Gravimetric Analysis. Retrieved from a general document on gravimetric analysis on Scribd.

- Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. International Journal of Pharmaceutics, 291(1-2), 125-131.

-